molecular formula C16H8F3N3O2S B2375419 4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one CAS No. 879457-63-3

4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one

Cat. No. B2375419
CAS RN: 879457-63-3
M. Wt: 363.31
InChI Key: RKJVIPPDRQKDOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as substituted 4-hydroxy-1H-thieno[2,3-b;4,5-b’]dipyridin-2-ones, involves the reactions of 3-cyanopyridine-2 (1H)-thiones with alkyl 4-chloroacetoacetates and by intramolecular cyclization of alkyl 4- (2-pyridylthio)acetoacetates or alkyl 3- (3-aminothieno [2,3- b ]pyridin-2-yl)-3-oxopropionates under the action of bases .

Scientific Research Applications

Synthesis Techniques

  • Researchers have developed methods for preparing substituted 4-hydroxy-1H-thieno[2,3-b;4,5-b′]dipyridin-2-ones, involving reactions of 3-cyanopyridine-2(1H)-thiones with various alkyl chloroacetoacetates and intramolecular cyclization processes (Rodinovskaya & Shestopalov, 2000).

Multicomponent Reactions

  • A study explored the synthesis of substituted 2-amino-4-aryl-3-cyano-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3",2":4,5]thieno[3,2-b]pyridines using 4-hydroxy-1H-thieno[2,3-b;4,5-b]dipyridin-2-ones. This process involved reactions with arylidenemalononitriles or three-component reactions with aldehydes and malononitrile (Rodinovskaya, Shestopalov & Gromova, 2003).

Computational and Theoretical Studies

  • Computational methods have been used for the in silico analysis of biological activity of novel compounds synthesized from 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters and 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole, leading to unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides (Chigorina, Bespalov & Dotsenko, 2019).

Anticancer Activity

  • A study demonstrated the potential anticancer activity of novel compounds synthesized from 4-aryl-6-(4-chlorophenyl)-2-thioxo-1,2-dihydro pyridine-3-carbonitriles, with some showing growth inhibitory activity against human breast adenocarcinoma MCF-7 and colon carcinoma cell line HCT 116 (Elansary, Moneer, Kadry & Gedawy, 2012).

Heterocyclic Chemistry

  • Novel heterocyclic systems such as pyrano[4″,3″,2″:4′,5′]chromeno[2′,3′:4,5]thieno[2,3-b]pyridine have been synthesized using reactions involving spatially adjacent active methylene, nitrile, and hydroxyl groups (Bondarenko et al., 2016).

properties

IUPAC Name

6-hydroxy-11-pyridin-3-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N3O2S/c17-16(18,19)8-4-9(7-2-1-3-20-6-7)21-15-12(8)13-14(25-15)10(23)5-11(24)22-13/h1-6H,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJVIPPDRQKDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one

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